Lipophilicity (LogP) Head-to-Head: 4-Ethyl vs. 4-Methyl Analog Using a Single Computational Method
Using the Hit2Lead/ChemBridge internal LogP calculation (consistent algorithm applied across the screening library), the 4-ethyl analog (target compound) records a LogP of 3.26 versus 2.73 for the 4-methyl comparator, yielding a ΔLogP of +0.53 . This represents a meaningful shift in predicted lipophilicity driven solely by the ethyl-to-methyl substitution at the para-position of the benzyl ring. Cross-validation using Chemsrc-calculated LogP values confirms a consistent positive offset: target 3.66 vs. methyl 3.40 (ΔLogP +0.25) .
| Evidence Dimension | Calculated partition coefficient (LogP) – Hit2Lead algorithm |
|---|---|
| Target Compound Data | LogP = 3.26 (CAS 1609400-82-9, Hit2Lead ID 5946324) |
| Comparator Or Baseline | 4-Methyl analog: LogP = 2.73 (CAS 1609407-39-7, Hit2Lead ID 5542722) |
| Quantified Difference | ΔLogP = +0.53 (target more lipophilic) |
| Conditions | Hit2Lead ChemBridge uniform computational LogP algorithm; all compounds in HBr salt form |
Why This Matters
A ΔLogP of >0.5 can substantially affect passive membrane permeability, plasma protein binding, and cytochrome P450 susceptibility, making the 4-ethyl and 4-methyl analogs non-interchangeable in cell-based or biochemical screening without experimental confirmation.
